4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol

Chiral resolution Diastereomer separation myo-Inositol enantiomers

This fully protected, enantiomerically resolved L-myo-inositol derivative (CAS 190513-83-8) is the preferred starting material for L-series phosphoinositide synthesis. Its unique design integrates three orthogonal protecting groups—1,2- and 5,6-cyclohexylidene ketals and a 4-O-benzyl ether—with a 3-O-(-)-carboxymenthyl chiral auxiliary. This enables sequential, regioselective deprotection and, critically, allows for diastereomeric enrichment via scalable fractional crystallization, a key advantage over racemic intermediates requiring chromatographic resolution. With zero hydrogen-bond donors, all six hydroxyls are protected, preventing undesired phosphorylation. This ensures precise construction of regioisomerically pure inositol phosphate libraries for SAR and biological target identification studies.

Molecular Formula C36H52O8
Molecular Weight 612.8 g/mol
CAS No. 190513-83-8
Cat. No. B061539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol
CAS190513-83-8
Molecular FormulaC36H52O8
Molecular Weight612.8 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)OC2C3C(C4C(C2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C
InChIInChI=1S/C36H52O8/c1-23(2)26-16-15-24(3)21-27(26)39-34(37)40-29-28(38-22-25-13-7-4-8-14-25)30-32(43-35(41-30)17-9-5-10-18-35)33-31(29)42-36(44-33)19-11-6-12-20-36/h4,7-8,13-14,23-24,26-33H,5-6,9-12,15-22H2,1-3H3/t24-,26+,27-,28+,29+,30-,31+,32+,33+/m1/s1
InChIKeyRZMWOEQMIHWVHU-ISSJDZKKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol (CAS 190513-83-8): Protected Chiral myo-Inositol Synthon for Enantioselective Synthesis


4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol (CAS 190513-83-8; molecular formula C₃₆H₅₂O₈; MW 612.79 g/mol) is a fully protected, enantiomerically resolved L-myo-inositol derivative [1]. The compound belongs to the class of chiral myo-inositol building blocks used as key intermediates in the asymmetric synthesis of biologically active inositol phosphates and phosphoinositides [2]. Its structure features three orthogonal protecting groups: 1,2- and 5,6-trans-ketal cyclohexylidene acetals, a 4-O-benzyl ether, and a 3-O-(-)-menthyl carbonate (carboxymenthyl) chiral auxiliary derived from (-)-menthol . This specific combination enables sequential deprotection strategies and provides a crystalline diastereomer for enantiomeric enrichment via fractional crystallization, a critical advantage over non-crystalline or racemic inositol intermediates [3].

Why Generic myo-Inositol Derivatives Cannot Substitute for 4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol in Asymmetric Synthesis Workflows


Generic myo-inositol derivatives lack the integrated chiral auxiliary and orthogonal protection pattern that define CAS 190513-83-8. Racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol (the unprotected parent scaffold) requires an additional chiral resolution step—typically enzymatic kinetic resolution yielding moderate enantiomeric excess [1] or derivatization with O-acetylmandelic acid requiring chromatographic diastereomer separation [2]—before it can enter an enantioselective synthesis pathway. The (-)-carboxymenthyl carbonate group in the target compound simultaneously serves as both a hydroxyl protecting group and a chiral auxiliary that enables diastereomer separation by fractional crystallization from methanol, a scalable, chromatography-free purification method documented for analogous menthoxycarbonyl-myo-inositol systems [3]. Substituting the cyclohexylidene ketals with isopropylidene acetals alters both the conformational rigidity and the acid-lability profile of the intermediate, as the two ketal types exhibit distinct solid-state and solution conformations that affect subsequent regioselective transformations [4].

Quantitative Differentiation Evidence for 4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol (CAS 190513-83-8)


Enantiomeric Identity: (-)-Carboxymenthyl Diastereomer vs. (+)-Carboxymenthyl Diastereomer (CAS 190513-80-5) for L- vs. D-Series Synthesis

CAS 190513-83-8 bears the (-)-carboxymenthyl auxiliary derived from (1R)-(-)-menthol, which directs the resolved myo-inositol core toward the L-myo-inositol enantiomeric series. Its (+) diastereomer counterpart (CAS 190513-80-5, 6-O-Benzyl-1-(+)-carboxymenthyl-2,3:4,5-di-O-cyclohexylidene-L-myo-inositol) carries the antipodal chiral auxiliary derived from (1S)-(+)-menthol [1]. In the well-characterized isopropylidene-protected analog system, crystallization of the (±)-1-O-[(+)-menthoxycarbonyl]-6-O-benzyl-2,3:4,5-di-O-isopropylidene-myo-inositol mixture from methanol selectively precipitates a single diastereomer, enabling chromatography-free isolation of one enantiomeric series [2]. The InChIKey for CAS 190513-83-8 (RZMWOEQMIHWVHU-ISSJDZKKSA-N) is distinct from its enantiomeric counterpart (RZMWOEQMIHWVHU-FCUNPPDESA-N), confirming stereochemical non-equivalence [3]. Selection of the (-) or (+) auxiliary determines whether the downstream product enters the D-myo-inositol or L-myo-inositol phosphate pathway—a binary choice with no acceptable generic substitute.

Chiral resolution Diastereomer separation myo-Inositol enantiomers Asymmetric synthesis

Cyclohexylidene vs. Isopropylidene Ketal Protection: Conformational Rigidity and Acid-Lability Differentiation

The 1,2:5,6-di-O-cyclohexylidene protection in CAS 190513-83-8 provides distinct conformational and stability properties compared to the widely used isopropylidene-protected analog (e.g., 1-O-menthoxycarbonyl-6-O-benzyl-2,3:4,5-di-O-isopropylidene-myo-inositol). Solid-state and solution conformational studies of diesters of 1,2:5,6-di-O-isopropylidene-myo-inositol and 1,2:5,6-di-O-cyclohexylidene-myo-inositol reveal that the two ketal types exhibit divergent conformational preferences, with the cyclohexylidene system displaying a more sterically constrained environment due to the larger cyclohexane ring [1]. The cyclohexylidene group also shows differential stability under acidic conditions: chemoselective alcoholysis/acetolysis of trans-ketals over cis-ketals has been demonstrated for both isopropylidene and cyclohexylidene systems using H₂SO₄-silica, but the relative rates differ, enabling sequential deprotection strategies that are not achievable with a single ketal type [2]. The target compound's molecular formula (C₃₆H₅₂O₈, MW 612.79) versus the corresponding isopropylidene analog (C₃₀H₄₄O₈, MW approx. 532.67) reflects a mass difference of ~80 Da attributable to the larger cyclohexylidene groups, which also confer increased lipophilicity (computed XLogP3-AA = 7.9 vs. estimated ~6.5 for the isopropylidene counterpart) [3].

Protecting group strategy Ketal stability Conformational analysis Regioselective deprotection

Crystallization-Enabled Diastereomer Resolution: Scalable Purification vs. Chromatography-Dependent Chiral Auxiliary Methods

The (-)-carboxymenthyl carbonate group in CAS 190513-83-8 enables diastereomer resolution by fractional crystallization—a technique demonstrated for the closely related 1-O-[(+)-menthoxycarbonyl]-6-O-benzyl-2,3:4,5-di-O-isopropylidene-myo-inositol system, where crystallization from methanol selectively yields a single diastereomer without requiring column chromatography [1]. This contrasts with the O-acetylmandelic acid (OAM) resolution method, where diastereomers of various myo-inositol derivatives (compounds 1–5 in Sureshan et al., 2005) required flash chromatographic separation after DCC/DMAP coupling to the chiral auxiliary [2]. The calculated aqueous solubility of CAS 190513-83-8 is 1.5 × 10⁻⁴ g/L at 25 °C (computed via ACD/Labs), indicating very low water solubility that favors precipitation-driven purification from organic solvents . For procurement decisions, the crystalline nature of the carboxymenthyl diastereomer translates to higher batch-to-batch consistency in enantiomeric purity compared to chromatographically resolved intermediates, where separation efficiency depends on column loading and solvent gradients.

Fractional crystallization Diastereomer separation Chromatography-free purification Scalable synthesis

Orthogonal Protection Strategy: 4-O-Benzyl in Combination with 1,2:5,6-Di-O-cyclohexylidene Enables Sequential Deprotection Not Possible with Mono-Protected or Racemic Intermediates

CAS 190513-83-8 incorporates three chemically orthogonal protecting groups: the 4-O-benzyl ether (removable by hydrogenolysis: H₂, Pd/C), the 1,2- and 5,6-cyclohexylidene ketals (removable by aqueous acid hydrolysis), and the 3-O-carboxymenthyl carbonate (removable by alkaline hydrolysis) . This orthogonality is directly evidenced in the analogous isopropylidene system, where Leung and Bittman demonstrated sequential alkaline hydrolysis of the menthoxycarbonyl group followed by independent manipulation of the benzyl and isopropylidene groups to access enantiomerically pure 6-O-benzyl-2,3:4,5-di-O-isopropylidene-myo-inositol [1]. The unprotected racemic parent compound (CAS 124601-98-5; 4-O-Benzyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol; C₂₅H₃₄O₆, MW 430.53) lacks the 3-O-carboxymenthyl group and consequently exists as a racemic mixture (unless previously resolved), requiring additional steps to establish enantiomeric purity . The target compound's hydrogen bond donor count of 0 (all hydroxyls protected) versus the partially protected racemic parent's donor count of 1 (free 3-OH) confirms the complete protection status that prevents unwanted side reactions during subsequent transformations [2].

Orthogonal protecting groups Sequential deprotection Hydrogenolysis Acetal hydrolysis

Physical Property Profile: Density, Lipophilicity, and Solubility Parameters Relevant to Reaction Engineering and Purification Workflows

CAS 190513-83-8 possesses a well-defined computed physicochemical profile that informs solvent selection, extraction efficiency, and chromatographic behavior. Key computed properties include: density 1.20 ± 0.1 g/cm³ (20 °C, 760 Torr), XLogP3-AA 7.9, aqueous solubility 1.5 × 10⁻⁴ g/L (25 °C), 0 hydrogen bond donors, and 8 hydrogen bond acceptors [1]. The high XLogP3-AA of 7.9 indicates strong preference for organic phases (e.g., ethyl acetate, dichloromethane) over aqueous phases, which is critical for extractive workup after each synthetic step. For comparison, the partially deprotected analog after carboxymenthyl removal (CAS 124601-98-5, MW 430.53) has a lower computed lipophilicity, altering its partitioning behavior . The density value enables accurate calculation of reagent stoichiometry when the compound is handled as a neat oil or solid. This compound is supplied at ≥95% purity (HPLC) by Biosynth/Carbosynth, with pricing at approximately $300/10 mg and $500/25 mg from Santa Cruz Biotechnology (sc-284787), reflecting its status as a specialized chiral building block rather than a commodity chemical .

Physicochemical properties Lipophilicity Solubility Reaction engineering Process chemistry

Optimal Research and Procurement Application Scenarios for 4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol (CAS 190513-83-8)


Asymmetric Synthesis of L-myo-Inositol Phosphate Second Messenger Analogs (e.g., L-Ins(3,5,6)P₃)

CAS 190513-83-8 is the preferred starting material for synthesizing L-series myo-inositol polyphosphates such as L-myo-inositol 3,5,6-trisphosphate (the enantiomer of the canonical second messenger D-Ins(1,4,5)P₃). The (-)-carboxymenthyl auxiliary pre-establishes the L-myo-inositol configuration, and sequential deprotection (alkaline hydrolysis → phosphorylation → hydrogenolysis → acid hydrolysis) yields enantiomerically pure L-series products for biological target identification studies [1]. This directly parallels the D-series synthesis route from the corresponding (+)-carboxymenthyl diastereomer (CAS 190513-80-5), but selecting CAS 190513-83-8 ensures access to the L-enantiomer series, which serves as essential negative controls in Ins(1,4,5)P₃ receptor binding assays [2].

Synthesis of Glycosylphosphatidylinositol (GPI) Anchor Precursors and Insulin-Signaling Glycan Probes

The orthogonal protection pattern of CAS 190513-83-8 makes it an ideal scaffold for constructing glycosyl-myo-inositol derivatives implicated in insulin intracellular signaling. The 4-O-benzyl group can be selectively removed by hydrogenolysis to liberate the 4-OH for regioselective glycosylation, while the 1,2- and 5,6-cyclohexylidene ketals remain intact to protect the diol systems during glycosyl transfer reactions [1]. This approach has been validated in the isopropylidene-protected analog series, where enantiomerically pure 1-O-menthoxycarbonyl-myo-inositol derivatives underwent α-glycosylation at the free hydroxyl to yield pseudodisaccharide and pseudotrisaccharide derivatives with full stereochemical fidelity [2].

Chromatography-Free Scalable Synthesis of Enantiomerically Pure myo-Inositol Building Blocks

For process chemistry groups requiring multi-gram quantities of enantiomerically pure myo-inositol intermediates, CAS 190513-83-8 offers a crystallization-based resolution advantage. The crystalline carboxymenthyl diastereomer can be purified to high enantiomeric purity by fractional crystallization from methanol—a scalable, non-chromatographic method [1]. This contrasts with enzyme-catalyzed kinetic resolutions, which are inherently limited to ≤50% theoretical yield of a single enantiomer [2], and with O-acetylmandelic acid-based resolutions, which require flash chromatographic separation of the resulting diastereomers [3]. The commercial availability of CAS 190513-83-8 at ≥95% purity from multiple vendors (Biosynth/Carbosynth, Santa Cruz Biotechnology, BOC Sciences, CymitQuimica) supports reproducible entry into multi-step synthetic sequences without in-house resolution development .

Regioselective Phosphorylation Studies for myo-Inositol Polyphosphate Library Construction

The fully protected status of CAS 190513-83-8 (hydrogen bond donor count = 0) means that all six hydroxyl positions of the myo-inositol ring are either protected or derivatized, preventing undesired phosphorylation at unintended positions [1]. Stepwise deprotection—beginning with alkaline removal of the carboxymenthyl carbonate to expose the 3-OH—allows the first phosphorylation to occur exclusively at the 3-position. Subsequent sequential removal of the benzyl group (4-OH exposure) and cyclohexylidene ketals (1,2- and 5,6-diol exposure) enables construction of regioisomerically pure inositol phosphate libraries with defined phosphorylation patterns [2]. This programmable deprotection strategy is essential for generating the full panel of inositol trisphosphate regioisomers required for systematic structure-activity relationship (SAR) studies at InsP₃ receptor subtypes.

Quote Request

Request a Quote for 4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.